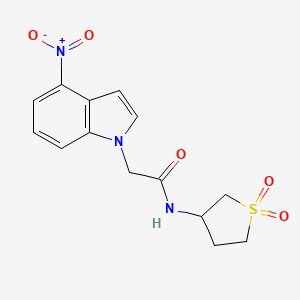![molecular formula C19H17ClN4O3S2 B10999785 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10999785.png)
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzamide moiety, a thiazole ring, and a sulfonamide group
Preparation Methods
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzamide Moiety: This step involves the chlorination of a benzamide precursor, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfonamide Group: This can be done by reacting the intermediate with a sulfonamide reagent under suitable conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide stands out due to its unique combination of functional groups. Similar compounds include:
Thiazole Derivatives: Compounds with a thiazole ring, which are known for their biological activity.
Sulfonamide Derivatives: Compounds containing a sulfonamide group, often used in medicinal chemistry.
Chlorobenzamide Derivatives: Compounds with a chlorobenzamide moiety, which can exhibit various pharmacological properties.
Properties
Molecular Formula |
C19H17ClN4O3S2 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H17ClN4O3S2/c20-16-10-14(24-8-1-2-9-29(24,26)27)5-6-15(16)18(25)23-19-22-17(12-28-19)13-4-3-7-21-11-13/h3-7,10-12H,1-2,8-9H2,(H,22,23,25) |
InChI Key |
IWMNXXDTGBYFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B10999705.png)

![N-(3,4,5-trimethoxyphenyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10999718.png)
![N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10999726.png)
![4-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10999730.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B10999731.png)
![ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10999736.png)
![methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10999738.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B10999746.png)
![2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide](/img/structure/B10999753.png)

![N-(2-fluorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10999764.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B10999778.png)
